Source and Classification: Secretin, a 27-amino acid peptide hormone, was first discovered in the duodenum [, , ]. It belongs to the secretin/glucagon family of peptides, which also includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), glucagon, and others [, , ].
Primary Structure: Rat secretin shares a high degree of homology with porcine secretin, differing slightly in its amino acid sequence []. This subtle variation leads to a slightly different elution profile in high-performance liquid chromatography [].
Structural Features and Binding: The N-terminal region of rat secretin is crucial for binding to its receptor. This region contains six conserved cysteine residues that likely form disulfide bonds, contributing to the complex conformation required for high-affinity binding []. Studies utilizing rat-human secretin receptor chimeras highlight the importance of specific amino acid residues for species-specific binding interactions [].
Receptor Binding and Signal Transduction: Secretin exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) known as secretin receptors (SRs) [, , , ].
Activation of Adenylate Cyclase and cAMP: Upon binding to SRs, secretin primarily activates the enzyme adenylate cyclase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) [, , , , , ]. This increase in cAMP activates downstream signaling cascades, ultimately eliciting various physiological responses in target cells.
Alternative Signaling Pathways: While the cAMP pathway is the primary mechanism of action for secretin, some studies suggest that it can also activate phospholipase C (PLC) at higher concentrations, leading to increased inositol trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium levels []. This suggests a potential role for alternative signaling pathways in mediating some of secretin's effects, though further research is needed to fully elucidate these mechanisms.
Pancreatic Function: * Stimulation of Pancreatic Secretion: Secretin is a potent stimulant of pancreatic fluid and bicarbonate secretion in rats [, , , , , , , ]. This makes it a valuable tool for studying exocrine pancreatic function and disorders such as pancreatitis.* Modulation of Enzyme Secretion: Secretin influences the release of pancreatic enzymes, including amylase and trypsinogen [, , , , , ]. It interacts with other hormones like cholecystokinin (CCK) to regulate enzyme secretion in response to food intake.* Cellular Growth and Hypertrophy: Chronic administration of secretin can induce pancreatic hypertrophy, particularly in combination with CCK [, ]. This finding provides insights into pancreatic growth regulation and potential therapeutic targets for pancreatic insufficiency.
Gastrointestinal Regulation:* Inhibition of Gastric Acid Secretion: Secretin acts as an enterogastrone, inhibiting gastrin-stimulated gastric acid secretion in rats [, , , , ]. This effect is mediated by various mechanisms, including direct action on parietal cells and indirect actions through somatostatin and prostaglandin E2 (PGE2) release [].* Modulation of Gastric Motility: Secretin can influence gastric motility, particularly relaxation of the forestomach in rats []. This suggests a role in regulating gastric emptying and food transit. * Regulation of Gastrin and Somatostatin Release: Secretin modulates the release of gastrin and somatostatin from the stomach, contributing to the complex hormonal control of gastric function [, , ].
Other Applications:* Central Nervous System Effects: Secretin receptors are present in the rat brain, and secretin can influence neuronal activity and behavior [, , , , ]. It has been implicated in regulating food intake, water balance, and other physiological processes.* Cardiovascular Effects: Secretin and VIP can stimulate cyclic AMP production and exert positive inotropic effects on rat ventricular cardiomyocytes []. This suggests potential roles in regulating cardiac function. * Model for Cystic Fibrosis: Chronically reserpinized rats exhibit altered pancreatic secretion patterns reminiscent of cystic fibrosis, making them a potential model for studying this disease []. Secretin's effects on pancreatic secretion in these animals provide insights into the pathophysiology of cystic fibrosis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2